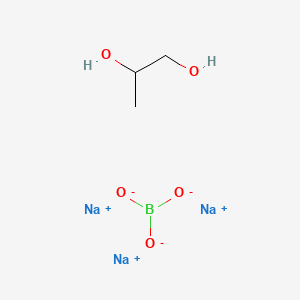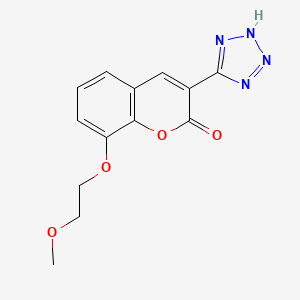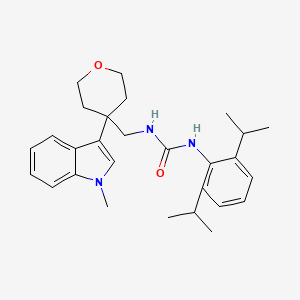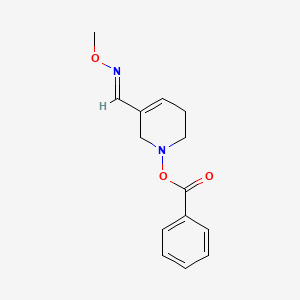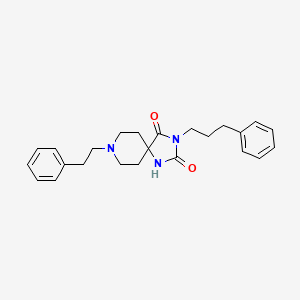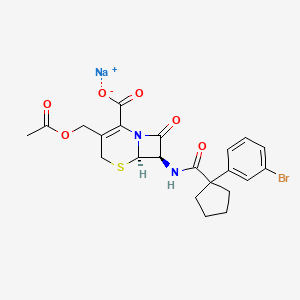
(1H-Purin-6-ylthio)acetic acid ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1H-Purin-6-ylthio)acetic acid ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide: is a complex organic compound with the molecular formula C18-H19-Cl2-N7-O-S and a molecular weight of 452.40 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1H-Purin-6-ylthio)acetic acid ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Purin-6-ylthioacetic Acid Moiety: This step involves the reaction of 6-mercaptopurine with chloroacetic acid under basic conditions to form (1H-Purin-6-ylthio)acetic acid.
Synthesis of the Hydrazide Intermediate: The hydrazide intermediate is prepared by reacting 4-(bis(2-chloroethyl)amino)benzaldehyde with hydrazine hydrate in the presence of an acid catalyst.
Coupling Reaction: The final step involves the coupling of the (1H-Purin-6-ylthio)acetic acid with the hydrazide intermediate under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
(1H-Purin-6-ylthio)acetic acid ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, which can reduce the hydrazide moiety to the corresponding amine.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with nucleophiles such as thiols, amines, or alcohols, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Thiols, amines, alcohols, and appropriate solvents like dimethyl sulfoxide or acetonitrile.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted derivatives with various functional groups.
Applications De Recherche Scientifique
(1H-Purin-6-ylthio)acetic acid ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide: has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel chemotherapeutic agents.
Industry: Utilized in the development of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of (1H-Purin-6-ylthio)acetic acid ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with DNA, enzymes, and proteins, leading to the inhibition of cellular processes.
Pathways Involved: It may interfere with DNA replication and repair mechanisms, induce oxidative stress, and modulate signaling pathways involved in cell proliferation and apoptosis.
Comparaison Avec Des Composés Similaires
(1H-Purin-6-ylthio)acetic acid ((4-(bis(2-chloroethyl)amino)phenyl)methylene)hydrazide: can be compared with other similar compounds:
2-Pyrrolidone: A simpler lactam used in various industrial applications.
Allylamine: An unsaturated amine with applications in polymer chemistry and pharmaceuticals.
Uniqueness: : The unique combination of the purine, thioacetic acid, and hydrazide moieties in This compound provides it with distinct chemical reactivity and potential biological activities that are not commonly found in simpler compounds like 2-pyrrolidone and allylamine.
Propriétés
Numéro CAS |
130953-27-4 |
|---|---|
Formule moléculaire |
C18H19Cl2N7OS |
Poids moléculaire |
452.4 g/mol |
Nom IUPAC |
N-[(E)-[4-[bis(2-chloroethyl)amino]phenyl]methylideneamino]-2-(7H-purin-6-ylsulfanyl)acetamide |
InChI |
InChI=1S/C18H19Cl2N7OS/c19-5-7-27(8-6-20)14-3-1-13(2-4-14)9-25-26-15(28)10-29-18-16-17(22-11-21-16)23-12-24-18/h1-4,9,11-12H,5-8,10H2,(H,26,28)(H,21,22,23,24)/b25-9+ |
Clé InChI |
OULKSDKUJSYCFF-YCPBAFNGSA-N |
SMILES isomérique |
C1=CC(=CC=C1/C=N/NC(=O)CSC2=NC=NC3=C2NC=N3)N(CCCl)CCCl |
SMILES canonique |
C1=CC(=CC=C1C=NNC(=O)CSC2=NC=NC3=C2NC=N3)N(CCCl)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



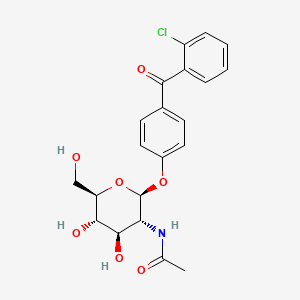
![oxalic acid;N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-N-(4-propoxyphenyl)propanamide](/img/structure/B15189045.png)
